molecular formula C22H36OP2 B13395963 (2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide

(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide

Cat. No.: B13395963
M. Wt: 378.5 g/mol
InChI Key: PFNSFIIPVBDTTF-UHFFFAOYSA-N
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Description

(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide is a chiral organophosphorus compound. This compound is notable for its unique structure, which includes two phospholane rings and a phenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide typically involves the reaction of diethylphospholane with a phenyl-substituted phospholane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phenyl derivatives. These products have applications in catalysis, materials science, and organic synthesis.

Scientific Research Applications

(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which (2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-Diethylphospholane: A related compound with similar structural features but lacking the phenyl group.

    Phenylphospholane: A compound with a phenyl group attached to a phospholane ring, but without the additional diethyl substitution.

Uniqueness

(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide is unique due to its combination of chiral phospholane rings and a phenyl group. This structure imparts specific chemical and physical properties that make it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

Molecular Formula

C22H36OP2

Molecular Weight

378.5 g/mol

IUPAC Name

1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide

InChI

InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3

InChI Key

PFNSFIIPVBDTTF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC

Origin of Product

United States

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